1-(2-Chloroethyl)-3-methylpiperidinium chloride 1-(2-Chloroethyl)-3-methylpiperidinium chloride
Brand Name: Vulcanchem
CAS No.: 85068-70-8
VCID: VC2804963
InChI: InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H
SMILES: CC1CCCN(C1)CCCl.Cl
Molecular Formula: C8H17Cl2N
Molecular Weight: 198.13 g/mol

1-(2-Chloroethyl)-3-methylpiperidinium chloride

CAS No.: 85068-70-8

Cat. No.: VC2804963

Molecular Formula: C8H17Cl2N

Molecular Weight: 198.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-3-methylpiperidinium chloride - 85068-70-8

Specification

CAS No. 85068-70-8
Molecular Formula C8H17Cl2N
Molecular Weight 198.13 g/mol
IUPAC Name 1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride
Standard InChI InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H
Standard InChI Key TZEIEZGMTAMTBK-UHFFFAOYSA-N
SMILES CC1CCCN(C1)CCCl.Cl
Canonical SMILES CC1CCC[NH+](C1)CCCl.[Cl-]

Introduction

Chemical Properties and Structure

Basic Identification

ParameterValue
CAS Number85068-70-8
Molecular FormulaC8H17Cl2N
Molecular Weight198.13 g/mol
IUPAC Name1-(2-chloroethyl)-3-methylpiperidin-1-ium;chloride
EC Number285-328-4
MDL NumberMFCD21602640
PubChem CID44151839

The compound features a piperidine ring with a methyl group at the 3-position and a chloroethyl group attached to the nitrogen atom, forming a quaternary ammonium structure with a chloride counterion .

Physical Properties

1-(2-Chloroethyl)-3-methylpiperidinium chloride exhibits characteristics typical of ionic liquids, including:

PropertyDescription
AppearancePowder
Melting PointLow (typical of ionic liquids)
Physical State at Room TemperatureOften liquid (characteristic of ionic liquids)
Vapor PressureNegligible
Thermal StabilityHigh
Storage TemperatureRoom temperature

This compound is part of a broader class of ionic liquids, which are characterized by their existence as liquids at relatively low temperatures despite being salts .

Structural Characteristics

The molecular structure of 1-(2-Chloroethyl)-3-methylpiperidinium chloride features:

  • A six-membered piperidine ring

  • A methyl group substitution at the 3-position of the ring

  • A 2-chloroethyl group attached to the nitrogen atom

  • A chloride counterion

The standard InChI for this compound is:
InChI=1S/C8H16ClN.ClH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H

The SMILES notation is:
CC1CN(CCCl)CCC1.[H]Cl

Synthesis Methods

Laboratory Synthesis

The synthesis of 1-(2-Chloroethyl)-3-methylpiperidinium chloride typically involves the alkylation of 3-methylpiperidine with 2-chloroethyl chloride. This reaction follows a nucleophilic substitution mechanism and generally proceeds under the following conditions:

ParameterCondition
Reaction TypeNucleophilic substitution
Starting Materials3-methylpiperidine, 2-chloroethyl chloride
SolventAcetone or ethanol
ConditionsReflux
ProcessThe nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the carbon adjacent to the chlorine in 2-chloroethyl chloride

The reaction leads to the formation of a quaternary ammonium salt, with the chloride serving as the counterion.

Alternative Synthesis Approaches

While the primary synthesis route involves direct alkylation, alternative approaches may include:

  • Reaction of 3-methylpiperidine with ethylene chlorohydrin followed by chlorination

  • Substitution reactions starting from other 3-methylpiperidine derivatives

These approaches may be employed depending on reagent availability and specific requirements for purity or yield .

Applications

Research Applications

1-(2-Chloroethyl)-3-methylpiperidinium chloride finds applications across various scientific fields due to its ionic nature and unique properties:

Biological Systems

In biological research, the compound can potentially:

  • Interact with cellular membranes

  • Facilitate transport processes across membranes

  • Serve as a model compound for studying quaternary ammonium effects on biological systems

Electrochemistry

The compound can function as an electrolyte in electrochemical applications, offering advantages such as:

  • High ionic conductivity

  • Negligible vapor pressure (reducing evaporation concerns)

  • Thermal stability (allowing operation at various temperatures)

Chemical Reactions and Mechanism of Action

Reactivity

As a quaternary ammonium salt, 1-(2-Chloroethyl)-3-methylpiperidinium chloride exhibits reactivity patterns that include:

Reaction TypeDescription
Nucleophilic SubstitutionThe chlorine on the ethyl chain can be substituted by other nucleophiles
Ion ExchangeThe chloride counterion can be exchanged with other anions
Elimination ReactionsUnder certain conditions, elimination can occur leading to unsaturated derivatives

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-methylpiperidinium chloride primarily revolves around its role as a quaternary ammonium salt. In various applications, it functions through:

  • Ionic interactions: The positively charged nitrogen center interacts with negatively charged species

  • Membrane interactions: The amphiphilic nature allows interaction with biological membranes

  • Catalytic activity: Can function as a phase-transfer catalyst in certain reaction systems

Safety AspectRecommendation
Personal ProtectionWear protective clothing, gloves, and eye protection
Exposure ResponseFlush affected areas with water and seek medical attention if necessary
StorageStore at room temperature in sealed containers
IncompatibilitiesAvoid strong oxidizing agents and reactive metals

Based on structural similarities to other quaternary ammonium compounds, potential hazards may include skin irritation, eye irritation, and respiratory tract irritation .

Regulatory Information

Classification and Labeling

Limited regulatory information is available for 1-(2-Chloroethyl)-3-methylpiperidinium chloride, but records indicate:

Regulatory AspectInformation
EC Number285-328-4
CAS Registration85068-70-8
EINECS ListingListed

The compound may fall under regulations governing quaternary ammonium compounds or ionic liquids in various jurisdictions .

Comparison with Similar Compounds

Several structurally related compounds exist, which differ in the position of the methyl group or other substituents:

CompoundCAS NumberKey Difference
1-(2-Chloroethyl)-2-methylpiperidinium chloride62124-27-0Methyl group at 2-position
1-(2-Chloroethyl)-4-methylpiperidinium chloride56859-59-7Methyl group at 4-position
2-(2-Chloroethyl)-1-methylpiperidinium chloride58878-37-8Different substitution pattern
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-1Five-membered ring instead of six

These structural variations can lead to differences in physical properties, reactivity, and applications .

Future Research Directions

Research on 1-(2-Chloroethyl)-3-methylpiperidinium chloride and related compounds continues to evolve, with several promising directions:

  • Application in advanced ionic liquid systems for specialized electrochemical applications

  • Exploration of biological activities and potential pharmaceutical applications

  • Development of new synthetic methodologies utilizing its reactive properties

  • Investigation of its potential in catalysis and materials science

As interest in ionic liquids grows across various scientific disciplines, compounds like 1-(2-Chloroethyl)-3-methylpiperidinium chloride are likely to receive increased attention for their unique properties and potential applications .

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